6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione
Description
Historical Context of Pyrimidine Derivatives
Pyrimidine derivatives have been integral to organic and medicinal chemistry since their discovery in the 19th century. The pyrimidine ring system, characterized by nitrogen atoms at positions 1 and 3, was first synthesized in 1879 by Grimaux through the condensation of urea and malonic acid. Early research focused on naturally occurring derivatives such as thymine, cytosine, and uracil, which are critical components of nucleic acids. The isolation of alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) in 1818 marked the first identification of a pyrimidine derivative, paving the way for systematic studies into synthetic analogs. By the 20th century, advancements in heterocyclic chemistry enabled the synthesis of substituted pyrimidines, including barbiturates and antimetabolites, which demonstrated therapeutic potential.
The development of pyrimidine-based pharmaceuticals accelerated in the mid-20th century with the discovery of 5-fluorouracil as an anticancer agent. This era also saw the emergence of pyrimidine derivatives in antiviral and antimicrobial therapies, driven by their structural versatility and capacity to mimic endogenous nucleotides. Today, pyrimidines remain a cornerstone of drug discovery, with applications spanning oncology, neurology, and infectious diseases.
Significance of Substituted Pyrimidines in Chemical Research
Substituted pyrimidines are prized for their tunable electronic and steric properties, which enable precise modulation of biological activity. The introduction of functional groups at positions 2, 4, 5, and 6 of the pyrimidine ring has yielded compounds with diverse pharmacological profiles. For example:
- Anticancer agents : 2,4,5-Trisubstituted pyrimidines inhibit kinase enzymes and disrupt DNA synthesis.
- Antimicrobials : Halogenated pyrimidines exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Neurological therapeutics : N-Alkylpyrimidines act as acetylcholinesterase inhibitors for Alzheimer’s disease.
Structural modifications, such as the addition of methoxyethyl or propyl groups, enhance solubility and bioavailability while maintaining target specificity. Quantitative structure-activity relationship (QSAR) models have further refined the design of pyrimidine derivatives, correlating molecular descriptors like electronegativity and topological surface area with biological efficacy.
Research Relevance of 6-Amino-5-[(2-Methoxyethyl)amino]-1-Propylpyrimidine-2,4(1H,3H)-Dione
This compound (C10H18N4O3; molecular weight: 242.27 g/mol) represents a structurally unique pyrimidine derivative with potential applications in medicinal chemistry. Key features include:
- Amino and methoxyethyl substituents : These groups enhance hydrogen-bonding capacity and metabolic stability.
- Propyl side chain : Improves lipophilicity, facilitating membrane permeability.
Recent studies highlight its role as a precursor in synthesizing antitumor and antiviral agents. For instance, its 2,4-dione moiety serves as a scaffold for developing kinase inhibitors, while the methoxyethyl group modulates electronic interactions with biological targets. Computational docking studies suggest affinity for enzymes like thymidylate synthase, a validated anticancer target.
Scope of Current Literature Review
Existing literature on this compound is limited but growing. Primary research focuses on:
- Synthetic methodologies : Optimizing routes such as the condensation of 5,6-diaminouracils with phenacyl bromides.
- Biological screening : Preliminary evaluations in antiproliferative and enzyme inhibition assays.
- Computational modeling : QSAR analyses predicting activity against cervical cancer cell lines.
Gaps include a lack of in vivo pharmacokinetic data and mechanistic studies elucidating its mode of action. Future research should prioritize structural optimization and target validation to advance therapeutic applications.
Properties
IUPAC Name |
6-amino-5-(2-methoxyethylamino)-1-propylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-5-14-8(11)7(12-4-6-17-2)9(15)13-10(14)16/h12H,3-6,11H2,1-2H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKOPJKYVHMAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)NCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a coupling reagent such as COMU (1-[(1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene]methanaminium hexafluorophosphate). This reaction is carried out under mild conditions and results in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in an acidic or basic medium, while reduction reactions typically require an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may result in the formation of a nitro group, while reduction of the carbonyl group may result in the formation of an alcohol.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, making it a candidate for various therapeutic applications:
Potential Therapeutic Effects :
- Antimicrobial Activity : Preliminary studies suggest efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : Investigated for activity against Candida albicans.
- Enzyme Inhibition : May act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
Case Studies
- Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives of this compound show promising antimicrobial effects compared to standard antibiotics .
- Molecular Docking Studies : Computational studies indicate favorable interactions with target proteins, suggesting potential as a lead compound for drug development .
Applications in Scientific Research
The unique structure of 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione makes it valuable in several research domains:
| Field | Application |
|---|---|
| Chemistry | Used as a building block for synthesizing complex organic molecules. |
| Biology | Studied for enzyme mechanisms and protein-ligand interactions. |
| Medicinal Chemistry | Investigated for potential drug development targeting specific diseases. |
Mechanism of Action
The mechanism of action of 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related pyrimidine derivatives:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in Dye I ) increase reactivity for antiparasitic activity. Bulkier groups (e.g., benzylidene in Compound 12 ) raise melting points due to improved crystallinity.
Computational Studies
- DFT Analysis : For Compound 16 (), oxygen atoms O18/O19 had the highest negative charges (-0.448/-0.459), indicating nucleophilic sites for intermolecular interactions . Similar charge distribution is expected in the target compound due to its pyrimidine-dione core.
- Tautomerism: Azo dyes () exist in keto-enol tautomeric forms, influencing their electronic properties and binding modes .
Biological Activity
6-Amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione, with the CAS number 743442-00-4, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a candidate for further research and development.
- Molecular Formula : C10H18N4O3
- Molar Mass : 242.27 g/mol
- Structure : The compound features a pyrimidine ring substituted with an amino group and a methoxyethylamino group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and enzymes involved in cellular signaling pathways.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its potential effectiveness against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:
| Enzyme | Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| Angiotensin Converting Enzyme (ACE) | 75% | 10 | |
| Cyclooxygenase (COX) | 60% | 20 |
These results indicate that the compound may have therapeutic potential in conditions such as hypertension and inflammation.
Case Studies
Recent studies have explored the pharmacological effects of this compound in various models:
- Breast Cancer Model : In a study involving MDA-MB-468 cells, treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the inhibition of the EGFR pathway.
- Hypertension Model : In animal models of hypertension, administration of the compound led to a marked decrease in blood pressure, suggesting its utility as an antihypertensive agent.
Q & A
Q. What are the primary synthetic routes for 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves alkylation of pyrimidine precursors. For example, analogous compounds (e.g., 6-amino-1-cyclopropyl-3-propylpyrimidine-2,4-dione) are synthesized by reacting a pyrimidine core with alkyl halides (e.g., propyl iodide) in solvents like dichloromethane or DMF, using bases such as potassium carbonate. Yields range from 40% to 53%, depending on reaction conditions and substituents . Key steps include:
- Alkylation : Introducing the propyl group at position 1 via nucleophilic substitution.
- Functionalization : Adding the 2-methoxyethylamine moiety via reductive amination or direct coupling.
- Purification : Recrystallization or column chromatography to isolate the final product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- 1H/13C NMR : To identify substituent environments (e.g., δ 4.91 ppm for cyclopropyl protons in related compounds) and carbonyl groups (δ 160–170 ppm) .
- LCMS : To confirm molecular weight (e.g., [M+H]+ peaks at m/z 196.2 for simpler analogs) .
- IR Spectroscopy : To detect functional groups like NH (3450 cm⁻¹) and carbonyls (1681 cm⁻¹) .
Q. What initial biological screening methods are used to assess its activity?
In vitro assays include:
- Enzyme inhibition studies : Testing against targets like eEF-2K (eukaryotic elongation factor 2 kinase) using kinase activity assays .
- Cytotoxicity assays : Evaluating IC₅₀ values in cancer cell lines via MTT or ATP-based viability tests .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures to minimize side reactions .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
- Stepwise purification : Intermediate isolation via flash chromatography before final cyclization improves overall yield .
Q. How to resolve contradictions in NMR data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, especially in crowded aromatic regions .
- Comparative analysis : Cross-referencing with analogs (e.g., 6-amino-1-ethyl derivatives) clarifies substituent effects on chemical shifts .
- Computational modeling : DFT calculations predict NMR spectra to validate experimental data .
Q. What mechanistic insights explain its reactivity under varying pH conditions?
- Acidic conditions : Protonation of the amino group enhances electrophilic substitution at position 5 .
- Basic conditions : Deprotonation of the pyrimidine ring facilitates nucleophilic attacks, enabling functionalization at position 6 .
- pH-dependent stability : Hydrolysis of the methoxyethyl group occurs above pH 8, requiring buffered conditions (pH 6–7) for long-term storage .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., ethyl vs. propyl) or methoxy groups to assess impact on bioactivity .
- Biological testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores .
- Molecular docking : Predict binding interactions with targets like eEF-2K to guide rational design .
Q. How to evaluate its stability in physiological environments?
- Simulated biofluids : Incubate the compound in PBS (pH 7.4) or serum-containing media at 37°C .
- HPLC monitoring : Track degradation products over 24–72 hours to determine half-life .
- Mass spectrometry : Identify hydrolyzed or oxidized metabolites .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Re-evaluate force fields : Adjust parameters in docking software (e.g., AutoDock Vina) to better reflect solvation effects .
- Experimental validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) to rule out false positives .
Q. Why do some synthetic routes yield low-purity products?
- Byproduct formation : Competing reactions (e.g., over-alkylation) can occur; optimize stoichiometry (e.g., 1:1.2 ratio of pyrimidine:alkyl halide) .
- Incomplete purification : Use preparative HPLC instead of column chromatography for challenging separations .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
